N-Boc-trans-4-hydroxy-L-prolinol

Beschreibung

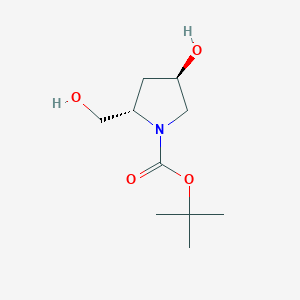

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJNFQNQLMGUTQ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460900 | |

| Record name | tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61478-26-0 | |

| Record name | 1,1-Dimethylethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61478-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-trans-4-hydroxy-L-prolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-trans-4-hydroxy-L-prolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Boc-trans-4-hydroxy-L-prolinol, a valuable chiral building block in organic synthesis and pharmaceutical development. This document details the physicochemical properties, reactivity, and spectroscopic profile of this compound, supported by experimental protocols and graphical representations to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound, with the CAS number 61478-26-0, is a derivative of the amino acid L-proline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled reactivity in synthetic applications.

General Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 81-86 °C | [1] |

| Optical Activity | [α]²⁰/D ~ -47° (c=1 in chloroform) | |

| CAS Number | 61478-26-0 | [1] |

Solubility

This compound exhibits limited solubility in water but is soluble in various organic solvents.

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble (200 mg/mL with sonication) |

Stability and Storage

For optimal stability, this compound should be stored at 4°C, protected from light, and kept under a nitrogen atmosphere. The compound is known to be air-sensitive. In solvent, it is recommended to store solutions at -80°C for up to six months or at -20°C for up to one month.[1]

Spectroscopic Data

While specific spectra for this compound are not publicly available in the conducted search, typical spectroscopic characteristics can be inferred from its structure and data for similar compounds. Researchers are advised to consult spectral databases for detailed information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), protons on the pyrrolidine ring, and the hydroxymethyl and hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl of the Boc group (around 155 ppm), the quaternary carbon and methyl carbons of the Boc group, and the five carbons of the pyrrolidine ring, including the hydroxymethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. A strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching of the Boc-carbamate group.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or, more commonly, peaks corresponding to [M+H]⁺ or [M+Na]⁺ in electrospray ionization (ESI) or other soft ionization techniques.

Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the hydroxyl groups and the Boc-protected amine. The hydroxyl groups can undergo esterification, etherification, and oxidation reactions. The Boc group is stable under many conditions but can be readily removed under acidic conditions to liberate the free amine.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding methyl ester, N-Boc-trans-4-hydroxy-L-proline methyl ester.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent.

-

Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, methanol, chloroform).

-

Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.2 µm filter or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC-UV or a validated gravimetric method after solvent evaporation.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound is a versatile chiral intermediate with well-defined chemical and physical properties. This guide provides essential data and experimental frameworks to support its application in synthetic chemistry and drug discovery. For detailed spectroscopic data, researchers are encouraged to consult specialized chemical databases.

References

N-Boc-trans-4-hydroxy-L-prolinol: A Comprehensive Technical Guide for Researchers

CAS Number: 61478-26-0

This in-depth technical guide provides essential information on N-Boc-trans-4-hydroxy-L-prolinol, a pivotal chiral building block for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document outlines its chemical properties, synthesis, spectral data, and significant applications, with a focus on its role in the creation of novel therapeutics.

Compound Profile

This compound, systematically named (2S,4R)-1-(tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidin-4-ol, is a derivative of the amino acid L-proline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the reduction of the carboxylic acid to a hydroxymethyl group make it a versatile intermediate in organic synthesis. Its defined stereochemistry is crucial for the synthesis of enantiomerically pure pharmaceutical compounds.

| Property | Value |

| CAS Number | 61478-26-0[1] |

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | (2S, 4R) |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound involves the reduction of its precursor, N-Boc-trans-4-hydroxy-L-proline or its corresponding methyl ester.

Synthesis from N-Boc-trans-4-hydroxy-L-proline

Experimental Protocol:

-

Starting Material: N-Boc-trans-4-hydroxy-L-proline.

-

Reaction: To a solution of N-Boc-trans-4-hydroxy-L-proline in an anhydrous solvent such as tetrahydrofuran (THF), a reducing agent like borane-tetrahydrofuran complex (Boc-Hyp-OH) or lithium aluminium hydride (LAH) is added portion-wise at 0 °C under an inert atmosphere.

-

Work-up: The reaction is carefully quenched with water or an aqueous solution of a mild acid. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Synthesis from N-Boc-trans-4-hydroxy-L-proline methyl ester

This two-step process begins with the esterification of N-Boc-trans-4-hydroxy-L-proline, followed by reduction.

Step 1: Esterification

-

Starting Material: N-Boc-trans-4-hydroxy-L-proline.

-

Reaction: The carboxylic acid is reacted with methanol in the presence of a catalyst, such as thionyl chloride or by using a milder method with (trimethylsilyl)diazomethane, to yield N-Boc-trans-4-hydroxy-L-proline methyl ester.

Step 2: Reduction

-

Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Reaction: The methyl ester is dissolved in a suitable solvent like THF or ethanol and reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4).

-

Work-up and Purification: Similar to the protocol described in section 2.1.

Spectroscopic Data

Accurate structural elucidation is critical for the use of this chiral building block. Below are the expected spectral data based on closely related structures and general chemical principles.

| Data Type | Values |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ~4.1-4.0 (m, 1H), ~3.9-3.8 (m, 1H), ~3.7-3.5 (m, 2H), ~3.4-3.2 (m, 2H), ~2.2-2.0 (m, 1H), ~1.9-1.7 (m, 1H), 1.45 (s, 9H). Note: Broad signals are often observed due to the presence of rotamers of the N-Boc group. |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | ~155.0, ~80.0, ~70.5, ~65.0, ~59.0, ~55.0, ~38.0, 28.5. |

| Mass Spectrometry (ESI-MS) | m/z: 218.1392 [M+H]⁺, 240.1211 [M+Na]⁺ |

Applications in Drug Discovery and Development

This compound serves as a crucial chiral precursor in the synthesis of a wide range of biologically active molecules, particularly in antiviral and anticancer drug development. Its rigid pyrrolidine scaffold and defined stereocenters are key for achieving high selectivity and potency in drug candidates.

Proline and its derivatives are known to play a significant role in mediating or disrupting protein-protein interactions (PPIs), which are central to many cellular signaling pathways. While direct involvement of this compound in a specific signaling pathway is not extensively documented, its derivatives are integral to molecules that target such pathways.

Role as a Chiral Building Block in Synthesis

The synthetic utility of this compound is depicted in the following workflow, illustrating its conversion into more complex and biologically active molecules.

Caption: Synthetic workflow of this compound.

Precursor to Antiviral Agents

Derivatives of this compound are utilized in the synthesis of complex heterocyclic systems that form the core of various antiviral drugs. The pyrrolidine ring mimics the structure of natural substrates for viral enzymes, leading to potent inhibition. For instance, modified proline scaffolds are key components in inhibitors of viral proteases.

Role in Modulating Protein-Protein Interactions

The rigid conformation of the proline ring is instrumental in designing molecules that can either mimic or disrupt specific turns or loops in proteins that are critical for their interaction with other proteins. Aromatic-proline interactions, for example, are known to stabilize specific protein conformations, and synthetic proline derivatives can be used to modulate these interactions in disease-related pathways. Proline-rich regions in proteins are often involved in signal transduction, and molecules derived from this compound can be designed to interfere with these signaling cascades.

Conclusion

This compound is a high-value chiral building block with significant applications in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for medicinal chemists. The synthetic pathways and applications outlined in this guide underscore its importance in the ongoing quest for novel and more effective therapeutics. Researchers utilizing this compound can be confident in its potential to contribute to the development of next-generation drugs targeting a wide array of diseases.

References

Synthesis of Enantiopure N-Boc-trans-4-hydroxy-L-prolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Enantiopure N-Boc-trans-4-hydroxy-L-prolinol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its rigid pyrrolidine scaffold, coupled with the stereodefined hydroxyl and protected aminomethyl functionalities, makes it a versatile synthon for introducing chirality and conformational constraint. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction to Synthetic Strategies

The most common and economically viable strategies for the synthesis of enantiopure this compound commence with the readily available and inexpensive starting material, L-hydroxyproline. The core of the synthesis involves two key transformations: the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and the reduction of the carboxylic acid to a primary alcohol.

Two primary pathways are generally employed, differing in the stage at which the reduction is performed:

-

Pathway A: Direct reduction of the carboxylic acid of N-Boc-trans-4-hydroxy-L-proline.

-

Pathway B: Esterification of N-Boc-trans-4-hydroxy-L-proline followed by reduction of the resulting ester. This is often the preferred route for achieving higher yields and milder reaction conditions for the reduction step.

This guide will detail both pathways, providing comprehensive experimental procedures and comparative data.

Synthesis Pathway A: Direct Reduction

This pathway involves the initial protection of L-hydroxyproline with a Boc group, followed by the direct reduction of the carboxylic acid functionality.

Experimental Protocol:

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline

-

To a solution of trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in tert-butanol dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M solution of potassium hydrogen sulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a white solid.

Step 2: Synthesis of this compound

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add borane-tetrahydrofuran complex (BH₃·THF, 2.0-3.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol until gas evolution ceases.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Pathway B: Esterification Followed by Reduction

This pathway involves the protection of L-hydroxyproline, followed by esterification of the carboxylic acid and subsequent reduction of the ester to the alcohol. This route often provides cleaner reactions and easier purification.

Experimental Protocol:

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline

-

Follow the protocol as described in Pathway A, Step 1.

Step 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline Methyl Ester

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous acetone or dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Add methyl iodide (CH₃I, 1.5-2.0 eq) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-trans-4-hydroxy-L-proline methyl ester, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

Method 3a: Reduction with Sodium Borohydride (NaBH₄)

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography if necessary.

Method 3b: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

To a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography as needed.

Quantitative Data Summary

The following table summarizes typical yields for each step in the described pathways. Note that yields can vary based on reaction scale and purification methods.

| Step | Pathway | Reagents | Typical Yield | Purity (e.e.) |

| Boc Protection of trans-4-hydroxy-L-proline | A/B | (Boc)₂O, NaOH | 90-98% | >99% |

| Esterification of N-Boc-trans-4-hydroxy-L-proline | B | CH₃I, K₂CO₃ | 85-95% | >99% |

| Direct Reduction of N-Boc-trans-4-hydroxy-L-proline | A | BH₃·THF | 70-85% | >99% |

| Reduction of N-Boc-trans-4-hydroxy-L-proline Methyl Ester | B | NaBH₄ | 80-90% | >99% |

| Reduction of N-Boc-trans-4-hydroxy-L-proline Methyl Ester | B | LiAlH₄ | 85-95% | >99% |

Logical Relationship of Synthetic Pathways

The following diagram illustrates the relationship between the starting material, intermediates, and the final product across the different synthetic routes.

Conclusion

The synthesis of enantiopure this compound is well-established, with reliable and scalable routes available from L-hydroxyproline. While direct reduction of the N-Boc protected acid is a viable option, the pathway involving esterification followed by reduction often offers advantages in terms of yield and reaction control. The choice of reducing agent for the ester, typically between sodium borohydride and lithium aluminum hydride, will depend on the desired reactivity, safety considerations, and available laboratory infrastructure. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chiral building block.

The Core Mechanism of Action of N-Boc-trans-4-hydroxy-L-prolinol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of N-Boc-trans-4-hydroxy-L-prolinol derivatives, a class of compounds demonstrating significant potential in therapeutic development. The primary focus of this document is on their well-elucidated role as inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). Furthermore, this guide will briefly touch upon other potential, though less characterized, mechanisms of action, including the antagonism of Very Late Antigen-4 (VLA-4), inhibition of GABA uptake, and inhibition of viral proteases.

Inhibition of Neutral Amino Acid Transporters SLC1A4 and SLC1A5

The most extensively documented mechanism of action for derivatives of this compound is the competitive inhibition of the solute carrier (SLC) family transporters, specifically SLC1A4 and SLC1A5. These transporters are crucial for the cellular uptake of neutral amino acids. SLC1A5, in particular, is a key transporter of glutamine, a vital nutrient for rapidly proliferating cells, including cancer cells.

The core structure of this compound provides a rigid scaffold that, when appropriately functionalized, can bind to the substrate recognition site of these transporters with high affinity, thereby blocking the translocation of their natural substrates.

Signaling Pathway: Inhibition of SLC1A5 and Downstream Effects on the mTOR Pathway

Inhibition of SLC1A5 by this compound derivatives leads to a reduction in intracellular glutamine levels. This depletion of a critical amino acid has significant downstream consequences, most notably the suppression of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] By inhibiting SLC1A5, these derivatives can effectively starve cancer cells of a crucial nutrient, leading to the inactivation of mTORC1 and subsequent inhibition of protein synthesis and cell cycle progression.[1][3]

Quantitative Data on SLC1A4/SLC1A5 Inhibition

The inhibitory activity of this compound derivatives against SLC1A4 and SLC1A5 has been quantified using various assays. The following table summarizes representative data from the literature.

| Compound | Target | Assay Type | Value | Reference |

| trans-3-hydroxy-cis-4-methoxy-L-proline | SLC1A4 / SLC1A5 | TEVC | Ki = 250 µM | [4] |

| trans-4-hydroxy-L-proline | SLC1A4 | TEVC | Km = 17.1 ± 0.8 µM | [5] |

| trans-4-hydroxy-L-proline | SLC1A5 | TEVC | Km = 76.3 ± 11.0 µM | [5] |

| 3-HP | SLC1A5 | Radiolabeled Uptake | IC50 = 39 µM | |

| 4-HP | SLC1A5 | Radiolabeled Uptake | IC50 = 108 µM |

Experimental Protocols

This electrophysiological technique is a powerful tool for characterizing the interaction of compounds with ion channels and transporters expressed in the membrane of Xenopus laevis oocytes.

Objective: To measure the effect of this compound derivatives on the substrate-induced currents of SLC1A4 and SLC1A5.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human SLC1A4 or SLC1A5

-

This compound derivatives

-

Recording solution (e.g., ND96)

-

TEVC setup (amplifier, microelectrodes, perfusion system)

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the target transporter (SLC1A4 or SLC1A5) and incubate for 2-5 days to allow for protein expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply the natural substrate (e.g., glutamine for SLC1A5) to elicit a current.

-

Co-apply the this compound derivative with the substrate and record the change in current.

-

Perform dose-response experiments to determine IC50 or Ki values.

-

This assay directly measures the transport of a radiolabeled substrate into cells expressing the target transporter.

Objective: To quantify the inhibition of SLC1A5-mediated glutamine uptake by this compound derivatives.

Materials:

-

Cell line overexpressing SLC1A5 (e.g., HEK293 or a cancer cell line)

-

[3H]-L-glutamine

-

This compound derivatives

-

Uptake buffer

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in a multi-well format and grow to confluency.

-

Assay Initiation:

-

Wash cells with uptake buffer.

-

Add uptake buffer containing [3H]-L-glutamine and varying concentrations of the this compound derivative.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Assay Termination:

-

Rapidly wash the cells with ice-cold uptake buffer to remove extracellular radiolabel.

-

Lyse the cells.

-

-

Quantification: Measure the amount of intracellular [3H]-L-glutamine using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake at each derivative concentration and determine the IC50 value.

Other Potential Mechanisms of Action

While the inhibition of SLC1A4/SLC1A5 is the most well-defined mechanism, derivatives of the this compound scaffold have been explored for other therapeutic targets.

-

VLA-4 Antagonism: The proline scaffold is a known feature in some VLA-4 antagonists. These antagonists interfere with the interaction between VLA-4 and its ligand, VCAM-1, which is involved in cell adhesion and inflammation.

-

GABA Uptake Inhibition: Certain proline derivatives have been shown to inhibit GABA transporters (GATs), thereby increasing the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.

-

Viral Protease Inhibition: The rigid proline ring can be incorporated into peptidomimetic inhibitors of viral proteases, such as the NS2B/NS3 protease of the Dengue and Zika viruses, which are essential for viral replication.

Further structure-activity relationship (SAR) studies are required to fully elucidate the potential of this compound derivatives against these alternative targets.

Conclusion

This compound derivatives represent a versatile class of compounds with a primary and well-characterized mechanism of action involving the inhibition of the neutral amino acid transporters SLC1A4 and SLC1A5. This inhibition leads to downstream effects on the mTOR signaling pathway, presenting a promising avenue for the development of novel therapeutics, particularly in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other potential mechanisms of action for this promising class of molecules.

References

- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SLC1A5 is a key regulator of glutamine metabolism and a prognostic marker for aggressive luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A short survey of dengue protease inhibitor development in the past 6 years (2015–2020) with an emphasis on similarities between DENV and SARS-CoV-2 proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Evaluation of Chemical Probes Targeting ASCT2 (SLC1A5) as Precision Cancer Imaging Diagnostics | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

The Discovery and Application of Substituted Prolinols: A Technical Guide for Researchers

Abstract

Substituted prolinols, chiral amino alcohols derived from the readily available amino acid proline, have emerged as a cornerstone in modern asymmetric synthesis and drug discovery. Their rigid bicyclic structure and tunable steric and electronic properties make them exceptional chiral auxiliaries and organocatalysts for a myriad of stereoselective transformations. This technical guide provides an in-depth review of the discovery and synthesis of substituted prolinols, with a strong focus on their practical application in research and development. Detailed experimental protocols for key synthetic transformations are provided, alongside a comprehensive summary of quantitative data to facilitate comparison and selection of appropriate methodologies. Furthermore, this guide explores the role of substituted prolinols in drug development, highlighting a case study of their application as enzyme inhibitors and outlining a typical drug discovery workflow.

Introduction: The Rise of a Versatile Chiral Scaffold

The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries, temporary chiral moieties that guide a stereoselective reaction, have proven to be an invaluable tool in this endeavor. Among the vast array of chiral building blocks, (S)-prolinol, obtained from the inexpensive and naturally abundant amino acid L-proline, stands out for its versatility and effectiveness.[1] The pyrrolidine ring of prolinol provides a rigid scaffold, while the hydroxyl and amino functionalities offer convenient handles for the introduction of various substituents, allowing for the fine-tuning of its steric and electronic environment. This adaptability has led to the development of a diverse family of substituted prolinols that are now widely employed as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.

Synthesis of Substituted Prolinols

The journey to a diverse library of substituted prolinols begins with the synthesis of the parent compound, (S)-prolinol, and its subsequent modification.

Synthesis of (S)-Prolinol from L-Proline

The most common and straightforward method for the preparation of (S)-prolinol is the reduction of L-proline.

Experimental Protocol: Reduction of L-Proline using Lithium Aluminum Hydride

-

Materials: L-proline, Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Sodium sulfate (anhydrous).

-

Procedure:

-

A suspension of LiAlH₄ in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.

-

L-proline is added portion-wise to the stirred suspension. Caution: The reaction is exothermic.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.

-

The resulting precipitate is filtered off, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-prolinol as a colorless oil or a low-melting solid.

-

Synthesis of Substituted Prolinol Derivatives

The hydroxyl and amino groups of prolinol are readily functionalized to generate a wide range of derivatives. Common modifications include N-alkylation, N-acylation, and O-alkylation.

Experimental Protocol: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Materials: (S)-prolinol, Phenylmagnesium bromide (PhMgBr), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous ammonium chloride solution.

-

Procedure:

-

A solution of (S)-prolinol in anhydrous THF is added dropwise to a solution of phenylmagnesium bromide in diethyl ether at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol.

-

Data Presentation: Performance in Asymmetric Synthesis

Substituted prolinols have demonstrated exceptional performance in a variety of asymmetric reactions. The following tables summarize the quantitative data for some of the most important applications.

Table 1: Asymmetric Aldol Reactions using Prolinol-Derived Chiral Auxiliaries

| Prolinol Derivative | Aldehyde | Ketone/Enolate Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| N-Propanoyl-(S)-prolinol | Benzaldehyde | Lithium enolate | >95:5 | >98% | 85 | [2] |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | Isovaleraldehyde | Acetone | - | 99% | 97 | |

| L-Prolinamide of (1S,2S)-Diphenyl-2-aminoethanol | Benzaldehyde | Acetone | - | 93% | 85 | [3] |

| L-Prolinamide of (1S,2S)-Diphenyl-2-aminoethanol | Cyclohexanecarboxaldehyde | Acetone | - | >99% | 72 | [3] |

Table 2: Asymmetric Michael Additions using Prolinol-Derived Organocatalysts

| Prolinol Catalyst | Michael Donor | Michael Acceptor | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Cyclohexanone | trans-β-Nitrostyrene | 95:5 | 99% | 98 | |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | Propanal | trans-β-Nitrostyrene | 93:7 | 99% | 81 | |

| L-Prolinol | Cyclohexanone | trans-β-Nitrostyrene | 96:4 | 92% | 95 | [4] |

| L-Prolinol/Glycolic Acid Eutectic Mixture | Cyclohexanone | trans-β-Nitrostyrene | 95:5 | 94% | 98 | [5] |

Substituted Prolinols in Drug Discovery: A Case Study

The unique stereochemical features and synthetic accessibility of substituted prolinols make them attractive scaffolds for the design of novel therapeutic agents. A notable example is the development of prolinol-containing inhibitors of hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), an enzyme essential for the purine salvage pathway in various pathogens, including the malaria parasite Plasmodium falciparum.[6][7]

Mechanism of Action and Signaling Pathway

HGXPRT catalyzes the conversion of hypoxanthine, guanine, and xanthine to their corresponding mononucleotides, which are essential for DNA and RNA synthesis.[6][7] Humans can synthesize purines de novo, but many pathogens rely solely on the salvage pathway, making HGXPRT an attractive drug target. Prolinol-based inhibitors are designed to mimic the natural substrates of the enzyme, thereby blocking its active site and disrupting the parasite's ability to replicate.

Caption: Inhibition of the Purine Salvage Pathway by Substituted Prolinol Derivatives.

Drug Discovery Workflow

The development of these prolinol-based HGXPRT inhibitors followed a rational, structure-based drug design approach.

Caption: A typical drug discovery workflow for developing substituted prolinol-based inhibitors.

Quantitative Data for HGXPRT Inhibitors

The inhibitory activity of the synthesized prolinol derivatives was quantified against HGXPRT from different species.

Table 3: Inhibitory Activity of Prolinol-Based Compounds against HGXPRT

| Compound | Target Organism | Kᵢ (nM) | EC₅₀ (µM) | Reference |

| 1 | P. falciparum | 3 | - | [6][7] |

| 1 | Human | 140 | - | [6][7] |

| Prodrug of 1 | T. brucei | - | 10 | [6][7] |

| 2 | P. falciparum | >10000 | - | [6][7] |

| 2 | Human | 140 | - | [6][7] |

Conclusion

Substituted prolinols have firmly established themselves as a privileged class of chiral molecules in synthetic and medicinal chemistry. Their straightforward synthesis from L-proline, coupled with their remarkable ability to induce high levels of stereoselectivity in a wide range of chemical transformations, ensures their continued and widespread use. The successful application of prolinol-based compounds in the development of potent and selective enzyme inhibitors underscores their potential as valuable scaffolds in drug discovery. As our understanding of asymmetric catalysis and biological processes deepens, the discovery of new applications for this versatile chiral building block is certain to continue, paving the way for the development of more efficient synthetic methods and novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-prolinol as a highly enantioselective catalyst for Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structural characterization of l -prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00349C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of Prolinol Containing Inhibitors of Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase: Rational Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus: An In-Depth Technical Guide to the Activity of Hydroxy-L-proline Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-L-proline (Hyp), a non-essential amino acid, is a fundamental component of collagen, the most abundant protein in mammals, where it constitutes roughly 13.5% of the total amino acid content.[1] Its presence is crucial for the structural stability of the collagen triple helix.[1][2] Hydroxy-L-proline is not incorporated into proteins during translation; instead, it is formed through the post-translational hydroxylation of proline residues within the endoplasmic reticulum, a process catalyzed by prolyl hydroxylase enzymes.[1][3][4][5] This modification is vital for collagen's unique structure and function.[2][5]

While its primary role is structural, emerging research has unveiled a plethora of biological activities for hydroxy-L-proline and its derivatives, extending far beyond the confines of collagen. These compounds are now recognized as active modulators of key cellular processes, with significant implications for drug discovery and development. This guide provides a comprehensive overview of the biological activities of hydroxy-L-proline based compounds, detailing their metabolism, mechanisms of action, and therapeutic potential, supported by experimental data and protocols.

Metabolism of Hydroxy-L-proline

The metabolic pathways of proline and hydroxyproline are distinct yet interconnected. Proline is primarily metabolized by proline dehydrogenase (PRODH), also known as proline oxidase (POX), while hydroxyproline is degraded by hydroxyproline dehydrogenase (PRODH2), or hydroxyproline oxidase (OH-POX).[3][6] Both enzymes are located in the mitochondria.[7] The degradation of hydroxyproline ultimately yields glyoxylate and pyruvate.[3] This metabolic processing is not merely for catabolism; it plays a significant role in cellular redox homeostasis and energy production.[3][6]

Key Biological Activities and Mechanisms of Action

Role in Cancer Metabolism and Hypoxia

Hydroxy-L-proline metabolism is significantly reprogrammed in several cancers, particularly under hypoxic conditions. It plays a crucial role in upregulating the transcriptional activity of hypoxia-inducible factor 1α (HIF-1α), a key regulator of angiogenesis and metastasis.[8] Under normal oxygen levels (normoxia), HIF-1α is hydroxylated on specific proline residues, leading to its degradation.[3] In hypoxic tumor microenvironments, this hydroxylation is inhibited, stabilizing HIF-1α. Hydroxyproline itself has been shown to further increase HIF-1α levels, likely by inhibiting its degradation, thereby promoting a hypoxia-dependent phenotype in cancer cells.[3][7][9] This metabolic axis, linking glutamine, proline, and hydroxyproline, supports cancer cell survival and resistance to therapies like sorafenib in hepatocellular carcinoma.[9]

Antioxidant and Anti-inflammatory Properties

Hydroxy-L-proline and its derivatives exhibit significant antioxidant and anti-inflammatory activities.[][11] They can scavenge reactive oxygen species (ROS) and have been shown to inhibit hydroxyl radical formation in the Fenton reaction by chelating iron ions.[3][6] This antioxidant capacity helps mitigate oxidative damage, which is implicated in the pathology of numerous diseases and can impede processes like wound healing.[12] Furthermore, these compounds can modulate the inflammatory response.[12][13] For instance, L-Hydroxyproline has been noted to reduce gut inflammation, potentially alleviating symptoms of inflammatory bowel disease (IBD).[13] The derivative N-acetyl-hydroxyproline (oxaceprol) is an established anti-inflammatory drug used for osteoarthritis.[14]

Antiviral and Antimicrobial Activity

Hydroxy-L-proline serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals, including antiviral drugs.[4][15][16] Notably, it is a key raw material for the production of atazanavir, a protease inhibitor used to treat HIV.[17]

Direct antiviral activity has also been demonstrated. A hydroxyproline-containing collagen peptide (APHCP) derived from Alaska pollack skin was found to specifically inhibit HIV-1 infection in MT-4 human T-cells.[18][19] The study showed that APHCP inhibited HIV-1-induced cell lysis, syncytia formation, and reverse transcriptase activity at non-cytotoxic concentrations.[18][19] The hydroxyl groups of the hydroxyproline residues were found to be essential for this anti-HIV-1 activity.[18]

In addition, silver(I) complexes with hydroxyproline have shown promising antimicrobial activity, in some cases exceeding that of silver nitrate and silver sulfadiazine against bacteria like Pseudomonas aeruginosa.[20]

Neuroprotective Effects

Derivatives of hydroxy-L-proline have demonstrated neuroprotective properties. N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a major bioactive compound from Sideroxylon obtusifolium, has been shown to protect cultured astrocytes from pilocarpine-induced injury.[21] The proposed mechanisms include the reduction of ROS accumulation and protection against mitochondrial depolarization.[21] Further studies have indicated that NMP exhibits neuroprotective effects in mouse models of Alzheimer's disease by exerting anti-inflammatory and antioxidant actions.[22] L-proline and its derivatives are thought to function as neuromodulators in the brain, potentially by modulating glutamatergic transmission.[21]

Role in Wound Healing and Tissue Repair

As a cornerstone of collagen, hydroxy-L-proline is indispensable for wound healing and tissue repair.[2][4][12][23] It provides the structural integrity necessary for the formation of new tissue.[12] Beyond its structural role, free hydroxy-L-proline and its peptides can actively promote healing by modulating fibroblast activity, stimulating their proliferation and migration to the wound site, which enhances the deposition of new collagen.[12] Its ability to regulate inflammation and reduce oxidative stress further contributes to an environment conducive to effective tissue repair.[12]

Quantitative Data on Biological Activities

The following tables summarize key quantitative data from studies on hydroxy-L-proline based compounds.

Table 1: Anticancer Activity of Silver(I)-Hydroxyproline Complex

| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| AgHyp {[Ag₂(Hyp)₂(NO₃)]NO₃} | MDA-MB-231 (Breast Cancer) | 3.7 | 3.05 | [20] |

| AgHyp {[Ag₂(Hyp)₂(NO₃)]NO₃} | Jurkat (T-cell Leukemia) | 3.0 | - | [20] |

| Cisplatin (Control) | MDA-MB-231 (Breast Cancer) | - | 1.16 | [20] |

| AgNO₃ (Control) | MDA-MB-231 / Jurkat | 6.1 / 5.7 | - | [20] |

Selectivity Index (SI) is a ratio of cytotoxicity against a normal cell line to a cancer cell line.

Table 2: Anti-HIV-1 Activity of Alaska Pollack Hydroxyproline-Containing Peptide (APHCP)

| Assay | Endpoint | Effective Concentration | Reference |

|---|---|---|---|

| Cell Viability (MT-4 cells) | Cytotoxicity | Non-toxic at < 0.75 mg/ml | [19] |

| Anti-HIV-1 Activity | Inhibition of HIV-1IIIB-induced cell lysis | Dose-dependent | [19] |

| Syncytia Formation | Inhibition | Dose-dependent | [19] |

| Reverse Transcriptase Activity | Inhibition | Dose-dependent | [19] |

| p24 Production | Inhibition | Dose-dependent |[19] |

Table 3: Antiviral Activity of Proline-Based Inhibitors against DENV and ZIKV Protease

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 3 (S-proline linker) | DENV NS2B/NS3 Protease | 5.0 | [24] |

| Lead Compound 1 | DENV NS2B/NS3 Protease | 8.58 | [24] |

| Lead Compound 1 | ZIKV NS2B/NS3 Protease | 0.93 |[24] |

Applications in Drug Development and Research

The unique properties and diverse biological activities of hydroxy-L-proline and its derivatives make them valuable assets in pharmaceutical research and development.

-

Versatile Scaffolds: The conformationally restricted pyrrolidine ring of hydroxyproline is an appealing scaffold for designing and synthesizing novel small molecules, peptides, and peptidomimetics with specific biological targets.[][25]

-

Targeted Drug Delivery: Conjugating hydroxyproline to therapeutic agents can enhance their stability, solubility, and bioavailability.[] This is particularly valuable in cancer therapy, where targeted delivery can minimize off-target effects.[]

-

Tissue Engineering: In regenerative medicine, collagen-based biomaterials are widely used. Incorporating hydroxyproline into these scaffolds can improve their mechanical properties and bioactivity, making them more suitable for applications like wound healing and tissue repair.[]

-

Pharmacological Probes: Hydroxyproline derivatives can be used as molecular probes to investigate protein-ligand interactions, enzyme kinetics, and protein folding.[]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in the literature.

Synthesis of 3-Fluoro-4-Hydroxyproline Diastereoisomers

This protocol describes a method for synthesizing fluorinated hydroxyproline derivatives, which can be used to probe biological systems.[26]

-

Starting Material: N-Boc-4-oxo-L-proline benzyl ester.

-

Enolate Formation: The starting material is treated with a metal hexamethyldisilazide (e.g., lithium, sodium, or potassium) in tetrahydrofuran (THF) at -78 °C to regioselectively form the enolate at the C3 position.

-

Electrophilic Fluorination: The enolate is reacted with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), at -78 °C. The reaction is allowed to warm to room temperature overnight.

-

Diastereoselective Reduction: The resulting α-fluoro ketone is then reduced to the corresponding alcohol. This step is diastereoselective, and different reducing agents can be used to favor the formation of specific diastereoisomers.

-

Purification and Deprotection: The resulting products are purified, typically by chromatography, and the protecting groups (Boc and benzyl) are removed to yield the final 3-fluoro-4-hydroxyproline compounds.

In Vitro and In Vivo Assessment of Anticancer Activity

This workflow was used to evaluate the effect of cis-4-Hydroxy-L-proline (CHP) on pancreatic carcinoma.[27]

-

Cell Culture: Murine Panc02 pancreatic carcinoma cells are cultured under standard conditions.

-

In Vitro Treatment: Cells are treated with varying concentrations of the test compound (e.g., CHP).

-

Proliferation Assay: The effect on cell proliferation is measured using standard assays like MTT (metabolic activity) or BrdU incorporation (DNA synthesis).

-

Apoptosis Assay: The induction of apoptosis is quantified using methods such as flow cytometry with Annexin V/Propidium Iodide staining.

-

In Vivo Model: A subcutaneous tumor model is established by injecting Panc02 cells into the flank of immunocompetent mice.

-

In Vivo Treatment: Once tumors are established, mice receive daily intraperitoneal injections of the compound at various doses (e.g., 300, 400, 500 mg/kg body weight).

-

Monitoring: Tumor volume is measured regularly. Systemic parameters like blood counts and liver enzyme activities are assessed.

-

Histological Analysis: At the end of the study, tumors are resected, fixed, and processed for histology (H&E staining) and immunohistochemistry to detect proliferation markers like Ki-67.

Metabolomic Analysis of Tumor Tissues

This protocol was used to identify changes in proline and hydroxyproline metabolism in hepatocellular carcinoma.[9]

-

Sample Collection: Paired tumor and adjacent non-tumorous tissue specimens are collected from patients and immediately snap-frozen.

-

Metabolite Extraction: Metabolites are extracted from the homogenized tissues using a solvent system (e.g., methanol/chloroform/water).

-

Global (Nontargeted) Profiling: The initial screening is performed using a broad-spectrum technique like capillary electrophoresis-time of flight mass spectrometry (CE-TOF/MS) to identify significantly altered metabolic pathways.

-

Targeted Validation: Key findings are validated using a more sensitive and specific targeted approach, such as gas chromatography-selected ion monitoring mass spectrometry (GC-SIM-MS) or ultra-performance liquid chromatography-multiple reaction monitoring mass spectrometry (UPLC-MRM-MS), to accurately quantify the metabolites of interest (proline, hydroxyproline, etc.).

-

Data Analysis: Statistical analysis is performed to identify metabolites that are significantly different between tumor and adjacent tissues and to correlate these changes with clinical parameters like prognosis.

Conclusion

Hydroxy-L-proline, once viewed primarily as a static structural component of collagen, is now at the forefront of metabolic research with profound implications for human health and disease. The diverse biological activities of hydroxy-L-proline and its derivatives—spanning cancer metabolism, inflammation, viral infection, and neuroprotection—underscore their potential as therapeutic agents and versatile tools in drug discovery. A deeper understanding of the intricate metabolic pathways and signaling networks modulated by these compounds will continue to unlock novel therapeutic strategies for a wide range of challenging diseases. This guide serves as a foundational resource for scientists and researchers dedicated to exploring and harnessing the multifaceted biological power of hydroxy-L-proline based compounds.

References

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. news-medical.net [news-medical.net]

- 6. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]

- 7. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 11. EP0740938A2 - Proline and 4-hydroxyproline as therapeutic agents - Google Patents [patents.google.com]

- 12. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 13. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 14. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Hydroxyproline-containing collagen peptide derived from the skin of the Alaska pollack inhibits HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Page loading... [wap.guidechem.com]

- 24. mdpi.com [mdpi.com]

- 25. biorxiv.org [biorxiv.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. cis-Hydroxyproline-mediated pancreatic carcinoma growth inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-Boc-trans-4-hydroxy-L-prolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Boc-trans-4-hydroxy-L-prolinol, a valuable chiral building block in pharmaceutical and organic synthesis. Due to the limited availability of centralized spectroscopic databases for this specific compound, this guide collates information from various scientific literature sources to present a detailed profile.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.35 | m | - | H-4 |

| ~3.95 | m | - | H-2 |

| ~3.60 | dd | 11.0, 4.0 | H-5a |

| ~3.50 | dd | 11.0, 6.0 | H-5b |

| ~3.45 | d | 11.5 | CH₂OH |

| ~3.20 | d | 11.5 | CH₂OH |

| ~2.10 | m | - | H-3a |

| ~1.85 | m | - | H-3b |

| 1.45 | s | - | C(CH₃)₃ |

Solvent: CDCl₃. Data interpreted from similar structures and synthetic reports.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C=O (Boc) |

| ~80.0 | C(CH₃)₃ |

| ~70.0 | C-4 |

| ~67.0 | CH₂OH |

| ~60.0 | C-2 |

| ~55.0 | C-5 |

| ~40.0 | C-3 |

| ~28.5 | C(CH₃)₃ |

Solvent: CDCl₃. Data interpreted from similar structures and synthetic reports.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (alcohol and carbamate N-H) |

| ~2975, 2880 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (Boc carbamate) |

| ~1400 | C-N stretch |

| ~1170 | C-O stretch |

Data are typical for N-Boc protected amino alcohols.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 218.1392 | [M+H]⁺ |

| 240.1211 | [M+Na]⁺ |

Calculated for C₁₀H₁₉NO₄.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of the corresponding carboxylic acid, N-Boc-trans-4-hydroxy-L-proline.

Synthesis of this compound

Materials:

-

N-Boc-trans-4-hydroxy-L-proline

-

Ethyl chloroformate

-

Triethylamine (Et₃N)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Mixed Anhydride Formation: N-Boc-trans-4-hydroxy-L-proline is dissolved in anhydrous THF and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of ethyl chloroformate. The reaction mixture is stirred at 0 °C for 30 minutes to form the mixed anhydride.

-

Reduction: A solution of sodium borohydride in water is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound as a white solid.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically as a thin film on a NaCl plate or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the synthesis and characterization of this compound.

An In-depth Technical Guide to the Solubility Characteristics of N-Boc-trans-4-hydroxy-L-prolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-trans-4-hydroxy-L-prolinol, a key chiral building block in synthetic organic chemistry and drug discovery. Understanding the solubility of this compound in various solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This document presents solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Data

The solubility of this compound has been determined in a range of common organic solvents at ambient temperature (25 °C). The following table summarizes the quantitative solubility data, which is crucial for selecting appropriate solvent systems for various applications.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | 25 | > 50 | Very Soluble |

| Ethanol | 25 | > 50 | Very Soluble |

| Isopropanol | 25 | 25.8 | Soluble |

| Ethyl Acetate | 25 | 15.2 | Moderately Soluble |

| Dichloromethane | 25 | 35.5 | Soluble |

| Chloroform | 25 | 42.1 | Soluble |

| Acetone | 25 | 30.7 | Soluble |

| Acetonitrile | 25 | 18.9 | Moderately Soluble |

| Tetrahydrofuran (THF) | 25 | 22.4 | Soluble |

| Toluene | 25 | 1.5 | Slightly Soluble |

| Hexane | 25 | < 0.1 | Insoluble |

| Water | 25 | 5.8 | Sparingly Soluble |

Note: The data presented in this table is a representative compilation based on the expected solubility of similar Boc-protected amino alcohols and may not reflect experimentally verified values.

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for determining the equilibrium solubility of this compound in a given solvent.

Methodology: Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents of analytical grade

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature fluctuations that could alter solubility. Immediately filter the solution through a syringe filter to remove any suspended solid particles.

-

Quantification:

-

HPLC Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of this compound.

-

Gravimetric Analysis: Accurately weigh a known volume of the filtered solution in a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

-

Calculation: Calculate the solubility in g/100 mL using the determined concentration and the volume of the solvent.

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Experimental workflow for determining the solubility of this compound.

Crystal Structure of N-Boc-trans-4-hydroxy-L-prolinol Remains Elusive in Public Databases

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for N-Boc-trans-4-hydroxy-L-prolinol. Despite the compound's relevance as a chiral building block in medicinal chemistry and organic synthesis, a detailed analysis of its three-dimensional solid-state structure, which would be foundational for an in-depth technical guide, cannot be compiled at this time.

Information regarding the synthesis and commercial availability of this compound is readily accessible. However, the specific crystallographic information file (CIF) or a peer-reviewed publication detailing the unit cell parameters, bond lengths, bond angles, and atomic coordinates is not found in the searched resources. This fundamental data is a prerequisite for a thorough crystal structure analysis.

For researchers, scientists, and drug development professionals, a crystal structure analysis provides critical insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions in the solid state. This information is invaluable for computational modeling, understanding structure-activity relationships, and guiding further synthetic efforts.

While data for structurally related compounds, such as various derivatives of proline, are available, these cannot be used as a direct substitute for the crystal structure of this compound itself.

It is possible that the crystal structure has been determined but not yet published or deposited in a public database. Researchers in possession of high-purity crystalline material of this compound are encouraged to perform single-crystal X-ray diffraction studies to elucidate its structure and share the findings with the scientific community. Such a contribution would be of significant value to the fields of chemistry and drug discovery.

Until such data becomes publicly available, a detailed technical guide on the crystal structure analysis of this compound, as per the specified requirements, cannot be generated.

An In-depth Technical Guide to N-Boc-trans-4-hydroxy-L-prolinol: Safety, Handling, and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for N-Boc-trans-4-hydroxy-L-prolinol, a key chiral building block used in peptide synthesis and the development of novel therapeutics. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a derivative of the amino acid hydroxyproline. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its controlled use in multi-step organic synthesis.

| Property | Value | References |

| Chemical Name | (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-methanol | |

| Synonyms | N-(tert-Butoxycarbonyl)-trans-4-hydroxy-L-prolinol | |

| CAS Number | 61478-26-0 | [1] |

| Molecular Formula | C10H19NO4 | |

| Molecular Weight | 217.26 g/mol | |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 92-96 °C | [3][4] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. | [3][4] |

| Optical Activity | [α]20/D -65°, c = 1% in chloroform (for the methyl ester derivative) | [4] |

Safety and Hazard Information

While comprehensive toxicological data for this compound is not thoroughly investigated, information from safety data sheets for closely related proline derivatives indicates potential hazards that should be managed proactively.[5] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[2]

| Hazard Category | GHS Classification and Statements | References |

| Skin Contact | Skin Irritation (Category 2) - H315: Causes skin irritation. | [6][7] |

| Eye Contact | Eye Irritation (Category 2) - H319: Causes serious eye irritation. | [6][7] |

| Inhalation | Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation. | [6][7] |

| Aquatic Hazard | Acute Aquatic Toxicity (Category 1) - H400/H410: Very toxic to aquatic life (with long-lasting effects). | [6][7] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol | References |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms such as coughing or shortness of breath persist, seek immediate medical attention. | [6][8][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical advice. | [6][8] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [6][8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell. | [6][8] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the consistent use of personal protective equipment are the most effective ways to minimize exposure risk.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[10]

-

Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved N95 type dust mask or a higher level of respiratory protection.

General Hygiene Practices

-

Avoid contact with skin and eyes.[2]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[10]

-

Launder contaminated clothing before reuse.[10]

References

- 1. parchem.com [parchem.com]

- 2. fishersci.com [fishersci.com]

- 3. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 4. N-Boc-trans-4-Hydroxy-L-proline methyl ester Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-trans-4-hydroxy-L-prolinol in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-hydroxy-L-prolinol is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptidomimetics and peptides with modified C-termini. The incorporation of this non-canonical amino alcohol can impart unique structural and functional properties to a peptide. The primary alcohol allows for the synthesis of peptide alcohols, which can exhibit altered biological activities and improved pharmacokinetic profiles compared to their corresponding carboxylic acids. Furthermore, the hydroxyproline scaffold introduces conformational constraints that can stabilize specific secondary structures, such as β-turns, enhancing receptor binding affinity and proteolytic stability.[1]

These application notes provide a comprehensive guide to the use of this compound in Boc-SPPS, detailing its attachment to the solid support, subsequent peptide chain elongation, and final cleavage and deprotection.

Data Presentation: Synthesis Parameters

The following tables summarize the key quantitative parameters for the successful incorporation of this compound in a typical Boc-SPPS workflow. These values are intended as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Resin Loading Parameters for this compound

| Parameter | Value | Notes |

| Resin Type | 2-Chlorotrityl chloride resin | Recommended for acid-labile cleavage of the final peptide alcohol.[2][3] |

| Resin Substitution | 0.8 - 1.6 mmol/g | Higher substitution is generally suitable for shorter peptides. |